Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted with a 4-(trifluoromethyl)phenyl group at position 3, a thiophen-2-yl acetamido moiety at position 5, and an ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 4-oxo-5-[(2-thiophen-2-ylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4S2/c1-2-32-21(31)18-15-11-34-19(26-16(29)10-14-4-3-9-33-14)17(15)20(30)28(27-18)13-7-5-12(6-8-13)22(23,24)25/h3-9,11H,2,10H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFSGTHGBGTFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in research.
Compound Overview
Chemical Structure : The compound features a thieno[3,4-d]pyridazine core with several functional groups, including a thiophene moiety and a trifluoromethylphenyl group. Its IUPAC name reflects its intricate structure, which is crucial for its biological activity.
Molecular Formula : C₁₈H₁₄F₃N₃O₃S₂
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : The thiophene and trifluoromethyl groups are introduced through substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Research indicates that similar thieno[3,4-d]pyridazine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Results Summary : A study found that certain derivatives showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Research Applications
The unique structure of this compound makes it suitable for various research applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.
- Materials Science : Investigated for potential applications in organic electronics due to its unique electronic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H-thieno[3,4-d]pyridazine-1-carboxylate | Chlorophenyl group | Moderate anticancer activity |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Tetrahydrobenzo structure | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ) Core Structure: Pyrazolo[3,4-d]pyrimidine vs. thieno[3,4-d]pyridazine. The former is a fused pyrazole-pyrimidine system, while the latter combines thiophene and pyridazine. Substituents: Both share a thiophene-2-carboxylate group and fluorinated aryl substituents. However, the target compound lacks the chromen-4-one moiety present in Example 62. Physical Properties: Melting point (227–230°C) and molecular weight (560.2 g/mol, M⁺+1) are comparable to expected values for the target compound .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core Structure: Tetrahydroimidazo[1,2-a]pyridine vs. thieno[3,4-d]pyridazine. The former is a bicyclic system with a saturated ring, offering conformational flexibility. Substituents: Both feature ester groups (diethyl vs. ethyl) and aromatic nitrophenyl/trifluoromethylphenyl groups. The target compound’s trifluoromethyl group may enhance metabolic stability compared to the nitro group. Synthesis: A one-pot two-step reaction (51% yield) is used in , contrasting with the multi-step coupling likely required for the target compound .
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () Core Structure: Pyrrolo[1,2-b]pyridazine vs. thieno[3,4-d]pyridazine. The iodine and difluorophenyl substituents in contrast with the target compound’s trifluoromethylphenyl group, affecting steric bulk and electronic properties. Synthesis: Similar palladium-catalyzed cross-coupling steps may be employed for both compounds .
Data Table: Key Comparative Metrics
Functional Group and Property Analysis
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound improves oxidative stability compared to nitro or cyano groups in analogs .
- Ester Flexibility : Ethyl esters (target compound) typically offer better hydrolytic stability than methyl esters (Example 62) under physiological conditions.
- Aromatic Interactions: Thiophene and pyridazine rings in the target compound may enhance binding to aromatic residues in enzymes, a feature shared with Example 62’s chromenone system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
